Naphthalene, 1-iodo-2-(methoxymethoxy)-

Description

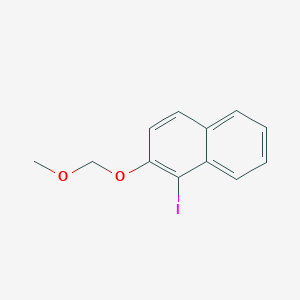

Naphthalene, 1-iodo-2-(methoxymethoxy)- is a naphthalene derivative substituted with an iodine atom at position 1 and a methoxymethoxy (-OCH2OCH3) group at position 2. This compound combines the aromatic naphthalene core with functional groups that influence its electronic, steric, and reactive properties.

Properties

CAS No. |

112031-06-8 |

|---|---|

Molecular Formula |

C12H11IO2 |

Molecular Weight |

314.12 g/mol |

IUPAC Name |

1-iodo-2-(methoxymethoxy)naphthalene |

InChI |

InChI=1S/C12H11IO2/c1-14-8-15-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,8H2,1H3 |

InChI Key |

LXRMALYLQWJSBB-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C2=CC=CC=C2C=C1)I |

Origin of Product |

United States |

Preparation Methods

One common method involves the use of 1-bromo-2-methoxynaphthalene as a starting material . The bromine atom is replaced by an iodine atom through a halogen exchange reaction, often using reagents like sodium iodide in the presence of a suitable solvent . The methoxymethoxy group can be introduced via a reaction with methoxymethyl chloride under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Naphthalene, 1-iodo-2-(methoxymethoxy)- undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.

Coupling Reactions: It can participate in coupling reactions such as the Stille reaction, where it reacts with organotin compounds to form biaryl compounds.

Scientific Research Applications

Naphthalene, 1-iodo-2-(methoxymethoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalene, 1-iodo-2-(methoxymethoxy)- depends on its specific application. In chemical reactions, the iodine atom and methoxymethoxy group influence the reactivity and selectivity of the compound. The iodine atom can act as a leaving group in substitution reactions, while the methoxymethoxy group can stabilize intermediates through electron donation . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects

1-Iodo-2-methoxynaphthalene (C11H9IO):

1-Iodo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene (C10H10F3IO2):

- 2-Methoxy-1-nitronaphthalene (C11H9NO3): Substitutents: Nitro (electron-withdrawing) and methoxy. Crystal structure analysis shows dihedral angles of 89.9° and 65.9° between nitro and naphthalene rings, influencing packing via π–π interactions .

Physical and Chemical Properties

Boiling/Melting Points and Solubility

Spectral Data

- 1H NMR Shifts :

- For (E)-1-(3,5-Dimethoxystyryl)-2-(methoxymethoxy)-naphthalene (C22H22O4): Methoxymethoxy protons appear at δ 4.61 (t, 2H) and δ 3.31 (s, 3H) .

- In 1-Iodo-2-methoxynaphthalene, methoxy protons resonate at δ 3.85 (s, 3H) , whereas methoxymethoxy groups may show split signals due to -OCH2OCH3 complexity.

Electronic and Steric Effects

- Methoxy vs. The electron-donating methoxy group activates the ring toward electrophilic attack, while iodine deactivates it, creating regioselective challenges.

Halogen vs. Nitro Groups :

- Iodo substituents participate in halogen bonding, unlike nitro groups, which are purely electron-withdrawing. This difference may influence crystal packing and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.